2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1823265-38-8
VCID: VC2774412
InChI: InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC
Molecular Formula: C13H22N2O4
Molecular Weight: 270.32 g/mol

2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate

CAS No.: 1823265-38-8

Cat. No.: VC2774412

Molecular Formula: C13H22N2O4

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate - 1823265-38-8

Specification

CAS No. 1823265-38-8
Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
IUPAC Name 5-O-tert-butyl 3a-O-methyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
Standard InChI InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3
Standard InChI Key IJSXTUMCGDQTGI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC

Introduction

Chemical Structure and Identification

2-(tert-Butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate (CAS# 1823265-38-8) is formally classified as a tetrahydropyrrolo[3,4-c]pyrrole derivative containing two carboxylate groups. The compound's structure features a saturated bicyclic system with nitrogen atoms at key positions, providing potential sites for hydrogen bonding and further functionalization.

Structural Identifiers and Nomenclature

The compound possesses several formal identifiers that help in its precise identification across chemical databases and literature. The table below summarizes these key structural identifiers:

ParameterValue
IUPAC Name5-O-tert-butyl 3a-O-methyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
Common Name2-(tert-Butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
CAS Registry Number1823265-38-8
Molecular FormulaC₁₃H₂₂N₂O₄
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-9-5-14-7-13(9,8-15)10(16)18-4/h9,14H,5-8H2,1-4H3
InChI KeyIJSXTUMCGDQTGI-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC2CNCC2(C1)C(=O)OC

The compound's systematic IUPAC name indicates the presence of two ester groups: a tert-butyl carboxylate at the 5-position and a methyl carboxylate at the 3a-position of the tetrahydropyrrolo[3,4-c]pyrrole core.

Physical and Chemical Properties

The physical and chemical properties of 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate provide crucial information for its handling, storage, and application in chemical research.

Physical Properties

This compound exhibits characteristic physical properties that are important for its identification and manipulation in laboratory settings:

PropertyDescription/Value
AppearanceOff-white to brown thick oil to waxy solid
Molecular Weight270.32 g/mol
Physical State at Room TemperatureOil
SolubilityDMSO (Sparingly), Ethanol (Slightly), Methanol (Slightly)
Storage Conditions4°C, Inert atmosphere
Purity (Commercial)95%

The compound's appearance as an oil or waxy solid and its limited solubility in common organic solvents are important considerations for its handling and use in chemical reactions.

Chemical Reactivity

The reactivity of this compound is primarily determined by the functional groups present in its structure. The two carboxylate groups (tert-butyl and methyl) provide potential sites for transesterification, hydrolysis, and other transformations. The nitrogen atoms in the bicyclic system can participate in various reactions:

  • The secondary amine (NH) can undergo N-alkylation or acylation reactions

  • The tertiary amine can act as a nucleophile or coordinate with metal ions

  • The carboxylate groups can be hydrolyzed to corresponding carboxylic acids

  • The rigid bicyclic structure provides a scaffold for stereoselective reactions

These reactive features make the compound valuable in organic synthesis and medicinal chemistry applications.

SupplierCatalog NumberQuantityPrice (€/USD)
Cymit QuimicaTR-T185076100 mg247.00 €
Cymit QuimicaTR-T185076500 mg852.00 €
Cymit QuimicaTR-T1850761 g1,297.00 €
Sigma-Aldrich/Life ChemicalsLIFH97ED0132250 mg$357.50

These pricing data indicate that the compound is a specialty research chemical primarily intended for advanced research applications.

Applications in Research

2-(tert-Butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate has several potential applications in chemical and pharmaceutical research, though specific uses are still being explored.

Medicinal Chemistry Applications

The tetrahydropyrrolo[3,4-c]pyrrole scaffold has shown promise in medicinal chemistry, particularly in developing compounds with biological activity:

  • The bicyclic pyrrole core is found in compounds with potential anticancer properties

  • Related pyrrolo derivatives have been investigated as enzyme inhibitors

  • The structural rigidity of the bicyclic system makes it useful for constructing compounds with specific three-dimensional interactions with biological targets

  • The nitrogen atoms provide hydrogen bond acceptor/donor sites important for drug-receptor interactions

The presence of orthogonally protected carboxylate groups (methyl and tert-butyl) allows for selective deprotection and further functionalization, making this compound a versatile building block for medicinal chemistry studies.

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves several important functions:

  • As a building block for constructing more complex nitrogen-containing heterocycles

  • As a scaffold for introducing diverse functional groups via the carboxylate handles

  • In studies of stereochemistry and conformational analysis of bicyclic systems

  • As a precursor for developing new methodologies in heterocyclic chemistry

Related Compounds and Structural Analogs

Understanding the relationship between 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate and structurally related compounds provides valuable context for its study and application.

Structural Variations and Analogs

Several related compounds share the tetrahydropyrrolo[3,4-c]pyrrole core structure but differ in their substitution patterns:

CompoundKey Structural DifferencesCAS Number
2-(tert-Butyl) 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylateEthyl ester instead of methyl ester1424939-88-7
Dimethyl tetrahydropyrrolo[3,4-c]pyrrole-3a,6a(1H,4H)-dicarboxylate dihydrochlorideDimethyl esters, different position of one ester group2208273-33-8
2-Boc-Hexahydropyrrolo[3,4-c]pyrroleSingle Boc protecting group, no ester at 3a-position141449-85-6
(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dioneImide functionality, benzyl and phenyl substituentsN/A

These structural analogs demonstrate the versatility of the tetrahydropyrrolo[3,4-c]pyrrole scaffold and its adaptability to different functional group patterns.

Biologically Active Derivatives

The tetrahydropyrrolo[3,4-c]pyrrole scaffold appears in compounds with various biological activities:

  • Tetrahydropyrrolo[3,4-c]pyrazole derivatives have been investigated as sigma-1 receptor ligands with potential applications in neurological disorders

  • Pyrrolo[3,4-c]pyrrole-based compounds have been studied for their potential anticancer properties

  • Related bicyclic pyrrole systems have been explored as scaffolds for enzyme inhibitors

These biological activities highlight the potential of the tetrahydropyrrolo[3,4-c]pyrrole core as a privileged structure in drug discovery.

Future Research Directions

The study of 2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate presents several promising avenues for future research.

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to access this compound and its derivatives:

  • Development of more efficient and scalable synthetic pathways

  • Exploration of stereoselective methods to control the stereochemistry at key positions

  • Investigation of green chemistry approaches to reduce environmental impact of synthesis

  • Design of one-pot or cascade reactions to streamline the preparation process

These methodological advances would enhance the accessibility of this compound and related derivatives for further study.

Medicinal Chemistry Investigations

Given the promising biological activities of related pyrrolo compounds, several medicinal chemistry directions could be pursued:

  • Systematic structure-activity relationship studies to identify optimal substitution patterns

  • Investigation of potential applications as building blocks for targeted anticancer agents

  • Exploration of the tetrahydropyrrolo[3,4-c]pyrrole scaffold as a core structure for receptor ligands

  • Development of novel bioactive compounds utilizing the unique conformational properties of the bicyclic system

The orthogonally protected carboxylate groups offer strategic points for linking to other pharmacophores or for introducing modifications to tune physicochemical properties.

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